Mesaconate(2-)

Description

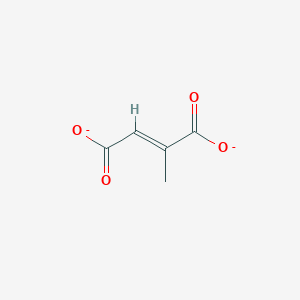

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4O4-2 |

|---|---|

Molecular Weight |

128.08 g/mol |

IUPAC Name |

(E)-2-methylbut-2-enedioate |

InChI |

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/p-2/b3-2+ |

InChI Key |

HNEGQIOMVPPMNR-NSCUHMNNSA-L |

SMILES |

CC(=CC(=O)[O-])C(=O)[O-] |

Isomeric SMILES |

C/C(=C\C(=O)[O-])/C(=O)[O-] |

Canonical SMILES |

CC(=CC(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Anabolic Pathways of Mesaconate 2

Linkages to C5-Branched Dibasic Acid Metabolism

Mesaconate(2-), a dicarboxylic acid, is a key intermediate in the C5-branched dibasic acid metabolism pathway. genome.jpmsu.edukegg.jp This metabolic route is crucial for the breakdown and synthesis of various compounds, including amino acids.

The metabolism of C5-branched dibasic acids involves several enzymatic reactions. For instance, in the bacterium Burkholderia xenovorans, mesaconate is metabolized by hydration to (S)-citramalate. nih.gov This reaction is catalyzed by a class I fumarase, which exhibits mesaconase activity. nih.gov Subsequently, (S)-citramalate is activated to (S)-citramalyl-CoA, which is then cleaved into acetyl-CoA and pyruvate (B1213749). nih.gov This demonstrates a direct link between mesaconate and central carbon metabolism.

The reversible conversion of L-threo-3-Methylaspartate to L-Glutamate and the reversible addition of ammonia (B1221849) to mesaconate to form L-threo-3-Methylaspartate are other important reactions within this pathway. ustc.edu.cnh-its.org These reactions are catalyzed by glutamate (B1630785) mutase and methylaspartate ammonia-lyase, respectively. ustc.edu.cnresearchgate.net

Furthermore, the C5-branched dibasic acid metabolism pathway is connected to other metabolic pathways, such as the glyoxylate (B1226380) and dicarboxylate metabolism and the metabolism of amino acids like valine, leucine (B10760876), and isoleucine. genome.jpumd.edu For example, citraconic acid, another C5-branched dibasic acid, is involved in both the C5-branched dibasic acid metabolism and the biosynthesis of valine, leucine, and isoleucine. umd.edu

The table below summarizes the key enzymes and their reactions in the C5-branched dibasic acid metabolism that are linked to mesaconate(2-).

| Enzyme | Reaction | Pathway Link |

| Mesaconase (Class I Fumarase) | Mesaconate + H₂O ⇌ (S)-Citramalate | C5-Branched Dibasic Acid Metabolism nih.govresearchgate.net |

| (S)-Citramalyl-CoA lyase | (S)-Citramalyl-CoA ⇌ Acetyl-CoA + Pyruvate | C5-Branched Dibasic Acid Metabolism nih.gov |

| Methylaspartate ammonia-lyase | Mesaconate + NH₃ ⇌ L-threo-3-Methylaspartate | C5-Branched Dibasic Acid Metabolism ustc.edu.cnresearchgate.net |

| Glutamate mutase | L-threo-3-Methylaspartate ⇌ L-Glutamate | C5-Branched Dibasic Acid Metabolism ustc.edu.cnresearchgate.net |

Catabolism and Biodegradation of Mesaconate 2

Mesaconate(2-) Degradation Pathways

The degradation of mesaconate(2-) is initiated by its hydration, a reaction catalyzed by specific enzymes that leads to the formation of (S)-citramalate. nih.govplos.orgnih.gov This initial step is a gateway to further downstream metabolic processes that ultimately convert mesaconate(2-) into central metabolic intermediates like pyruvate (B1213749) and acetyl-CoA. nih.govresearchgate.net

Mesaconase/Fumarase-Catalyzed Hydration to (S)-Citramalate

The hydration of mesaconate (also known as methylfumarate) to (S)-citramalate is a critical reaction in its metabolism. nih.govplos.org This conversion is primarily catalyzed by mesaconase, an enzyme that participates in the methylaspartate pathway of glutamate (B1630785) fermentation. nih.govplos.org Interestingly, research has revealed that this catalytic activity is not exclusive to specialized mesaconases.

Promiscuous class I fumarases, traditionally known for their role in the tricarboxylic acid (TCA) cycle where they hydrate (B1144303) fumarate (B1241708) to (S)-malate, have been shown to exhibit mesaconase activity. For instance, in Burkholderia xenovorans, a class I fumarase is responsible for mesaconate hydration, enabling the bacterium to utilize mesaconate as a carbon and energy source. nih.gov This enzyme demonstrates comparable efficiencies for both fumarate and mesaconate hydration, highlighting its promiscuous nature. nih.gov

Similarly, the classic class I fumarases in Escherichia coli, FumA and FumB, are also capable of hydrating mesaconate, albeit with lower efficiency compared to their primary substrate, fumarate. nih.govplos.org Furthermore, a specific isoform designated as FumD, found in pathogenic strains of E. coli like O157:H7, shows a preference for mesaconate over fumarate. nih.govplos.org The genes for FumD are often clustered with those encoding enzymes of the methylaspartate pathway, suggesting a dedicated role in glutamate metabolism that produces mesaconate. nih.gov This indicates that mesaconase activity has likely evolved multiple times from various class I fumarases. nih.govplos.org

| Enzyme | Organism | Substrate Preference | Catalytic Efficiency (kcat/Km) Comparison |

| FumA | Escherichia coli K-12 | Fumarate | 4% for mesaconate compared to fumarate nih.govplos.org |

| FumB | Escherichia coli K-12 | Fumarate | 19% for mesaconate compared to fumarate nih.govplos.org |

| FumD | Escherichia coli O157:H7 | Mesaconate | 2- to 3-fold preference for mesaconate over fumarate nih.govplos.org |

| Class I Fumarase (Bxe_A3136) | Burkholderia xenovorans | Fumarate & Mesaconate | Similar efficiencies for both substrates nih.gov |

Downstream Metabolism to Pyruvate and Acetyl-CoA in Specific Microorganisms

Following its formation from mesaconate, (S)-citramalate is further metabolized into pyruvate and acetyl-CoA, which are central molecules in cellular metabolism. nih.govresearchgate.net This downstream pathway has been elucidated in bacteria such as Burkholderia xenovorans and Pseudomonas aeruginosa. nih.gov In these organisms, the metabolism of (S)-citramalate leverages enzymes from the itaconate degradation pathway. nih.gov

The process begins with the activation of (S)-citramalate to (S)-citramalyl-CoA. This reaction is catalyzed by a promiscuous itaconate-CoA transferase, which can utilize both itaconate and (S)-citramalate as substrates. nih.gov Subsequently, (S)-citramalyl-CoA is cleaved by the enzyme (S)-citramalyl-CoA lyase into two key metabolic products: acetyl-CoA and pyruvate. nih.govresearchgate.net These molecules can then readily enter central metabolic pathways, such as the TCA cycle and glycolysis, for energy production and biosynthesis. mdpi.comfrontiersin.org

Intermediacy in Autotrophic Carbon Fixation Cycles

Mesaconate(2-) is not only a substrate for catabolism but also a crucial intermediate in autotrophic carbon fixation cycles, particularly in certain bacteria that can synthesize their own organic compounds from inorganic carbon.

Integration into the 3-Hydroxypropionate (B73278) Bi-cycle of Phototrophic Bacteria (e.g., Chloroflexus aurantiacus)

The phototrophic bacterium Chloroflexus aurantiacus utilizes a unique carbon fixation pathway known as the 3-hydroxypropionate bi-cycle to assimilate CO2. pnas.orgnih.govresearchgate.net This intricate cycle involves two interconnected series of reactions. Mesaconate, in its coenzyme A-activated form, plays a pivotal role in the second cycle. pnas.orgnih.gov

The cycle begins with the condensation of glyoxylate (B1226380) (a product of the first cycle) and propionyl-CoA to form β-methylmalyl-CoA. pnas.orgnih.gov This is then dehydrated to produce mesaconyl-C1-CoA. pnas.orgnih.gov An unprecedented intramolecular CoA transferase then shifts the coenzyme A moiety from the C1 to the C4 carboxyl group, forming mesaconyl-C4-CoA. pnas.orgnih.govpdbj.org This step is crucial for the subsequent reactions.

Mesaconyl-CoA Hydratase Function in CO2 Assimilation

Following the formation of mesaconyl-C4-CoA, the enzyme mesaconyl-CoA hydratase catalyzes its hydration to (S)-citramalyl-CoA. pnas.orgfrontiersin.org This enzyme is distinct from the one that hydrates mesaconyl-C1-CoA. pnas.org The resulting (S)-citramalyl-CoA is then cleaved by a trifunctional lyase into acetyl-CoA and pyruvate, the final product of this carbon fixation pathway. pnas.org Pyruvate can then be used for the biosynthesis of various cellular components. nih.gov

| Enzyme | Function in 3-HP Bi-cycle | Organism |

| Mesaconyl-C1-CoA hydratase | Dehydration of β-methylmalyl-CoA to mesaconyl-C1-CoA nih.gov | Chloroflexus aurantiacus |

| Mesaconyl-CoA C1-C4 CoA transferase | Intramolecular transfer of CoA from C1 to C4 of mesaconate pnas.orgnih.gov | Chloroflexus aurantiacus |

| Mesaconyl-C4-CoA hydratase | Hydration of mesaconyl-C4-CoA to (S)-citramalyl-CoA pnas.orguniprot.org | Chloroflexus aurantiacus |

| (S)-citramalyl-CoA lyase | Cleavage of (S)-citramalyl-CoA to acetyl-CoA and pyruvate pnas.org | Chloroflexus aurantiacus |

Participation in Anaplerotic Routes for Acetate (B1210297) Assimilation

Mesaconate is also an intermediate in anaplerotic pathways that replenish tricarboxylic acid (TCA) cycle intermediates, particularly when organisms grow on two-carbon compounds like acetate. The citramalate (B1227619) cycle, proposed as an anaplerotic route in bacteria like Rhodobacter sphaeroides and Rhodospirillum rubrum that lack the glyoxylate shunt, involves mesaconate. researchgate.netresearchgate.net

In this cycle, acetyl-CoA and pyruvate condense to form citramalate, which is then converted to mesaconate. researchgate.netresearchgate.net Mesaconate is subsequently activated to mesaconyl-CoA and further metabolized. frontiersin.orgresearchgate.net The ethylmalonyl-CoA pathway, another anaplerotic route for acetate assimilation found in bacteria like R. sphaeroides, also features mesaconyl-CoA as an intermediate. nih.govnih.gov In this pathway, mesaconyl-CoA is hydrated to β-methylmalyl-CoA, which is then cleaved to yield glyoxylate and propionyl-CoA. nih.gov These products can then be used to regenerate TCA cycle intermediates, allowing for growth on acetate. nih.govresearchgate.net

Contribution to the Ethylmalonyl-CoA Pathway in Chemotrophic Bacteria (e.g., Rhodobacter sphaeroides, Methylobacterium extorquens)

Mesaconate(2-), in its coenzyme A-activated form, mesaconyl-CoA, is a key intermediate in the ethylmalonyl-CoA (EMC) pathway. nih.gov This pathway is a central carbon metabolic route for the assimilation of C2 compounds like acetate in various chemotrophic bacteria, including Rhodobacter sphaeroides and Methylobacterium extorquens. nih.govnih.gov The EMC pathway serves as an alternative to the glyoxylate cycle for replenishing tricarboxylic acid (TCA) cycle intermediates, as many of these bacteria lack the key enzyme of the glyoxylate cycle, isocitrate lyase. nih.govpnas.org

In the context of the EMC pathway, mesaconyl-CoA is formed from the oxidation of (2S)-methylsuccinyl-CoA, a reaction catalyzed by methylsuccinyl-CoA dehydrogenase. asm.orgresearchgate.net The subsequent and crucial step is the hydration of mesaconyl-CoA to form erythro-β-methylmalyl-CoA. nih.govfrontiersin.org This reaction is catalyzed by the enzyme mesaconyl-CoA hydratase (EC 4.2.1.88). nih.govnih.gov

The significance of this conversion is highlighted by the fate of β-methylmalyl-CoA, which is then cleaved by β-methylmalyl-CoA lyase to yield two critical molecules: glyoxylate and propionyl-CoA. nih.govfrontiersin.org Glyoxylate can be condensed with another molecule of acetyl-CoA to form malate, thus replenishing the C4-dicarboxylic acids of the TCA cycle. nih.govmdpi.com Propionyl-CoA is further carboxylated and converted to succinyl-CoA, another TCA cycle intermediate. nih.gov

Studies on Rhodobacter sphaeroides have demonstrated the essentiality of mesaconyl-CoA hydratase for growth on acetate. nih.gov Transposon mutagenesis leading to the inactivation of the gene encoding this enzyme resulted in an inability of the bacterium to grow on acetate as the sole carbon source. nih.gov This growth defect could be rescued by the addition of glyoxylate to the medium, confirming that the role of this part of the pathway is to produce glyoxylate. nih.gov Similarly, in the methylotrophic bacterium Methylobacterium extorquens, which utilizes the EMC pathway to assimilate acetyl-CoA derived from methanol, mesaconyl-CoA and β-methylmalyl-CoA have been identified as specific intermediates. pnas.orgjmb.or.kr The reversible conversion of mesaconyl-CoA to β-methylmalyl-CoA is therefore a pivotal step that links C2 unit assimilation to the central carbon metabolism necessary for biosynthesis. jmb.or.kr

The table below summarizes the key enzymatic reaction involving mesaconyl-CoA in the ethylmalonyl-CoA pathway.

| Enzyme | Substrate | Product | Organism Examples | Pathway |

| Mesaconyl-CoA hydratase | Mesaconyl-CoA, H₂O | erythro-β-Methylmalyl-CoA | Rhodobacter sphaeroides, Methylobacterium extorquens | Ethylmalonyl-CoA Pathway |

| β-Methylmalyl-CoA lyase | erythro-β-Methylmalyl-CoA | Glyoxylate, Propionyl-CoA | Rhodobacter sphaeroides, Methylobacterium extorquens | Ethylmalonyl-CoA Pathway |

Metabolic Flux Analysis of Mesaconyl-CoA and β-Methylmalyl-CoA Interconversion

Metabolic flux analysis provides quantitative insights into the rates of metabolic reactions within a biological system. In the context of the ethylmalonyl-CoA pathway, the interconversion between mesaconyl-CoA and β-methylmalyl-CoA is a critical control point. The enzyme responsible, mesaconyl-CoA hydratase, catalyzes a reversible hydration/dehydration reaction. nih.govnih.gov While in the EMC pathway of R. sphaeroides and M. extorquens the physiological direction is the hydration of mesaconyl-CoA to β-methylmalyl-CoA, the enzyme is capable of catalyzing the reverse reaction. nih.govfrontiersin.org

Studies involving ¹³C-labeling have been instrumental in demonstrating the in vivo activity of the EMC pathway and its intermediates. For instance, in M. extorquens grown on methanol, LC-MS analysis of cell extracts identified the presence of both mesaconyl-CoA and β-methylmalyl-CoA, confirming flux through this specific step. pnas.orgscispace.com The labeling patterns of downstream metabolites like glyoxylate and succinyl-CoA were consistent with the predictions for the EMC pathway, solidifying its role in carbon assimilation. pnas.org

Research on R. sphaeroides has further explored the consequences of disrupting this metabolic flux. A mutant deficient in mesaconyl-CoA hydratase (Mch) was unable to grow on 3-hydroxypropionate, a compound that is assimilated via propionyl-CoA. asm.orgnih.gov This initially surprising result, given that the EMC pathway is primarily for acetyl-CoA assimilation, was explained by the accumulation of upstream CoA-intermediates, including mesaconyl-CoA. asm.orgnih.gov This accumulation likely leads to a depletion of the free coenzyme A pool, causing growth arrest. asm.orgnih.gov When this Mch-deficient mutant was engineered to express a thioesterase, it recovered the ability to grow, and significant amounts of mesaconate were found in the medium. asm.orgnih.gov This finding directly demonstrates that there is active carbon flux through mesaconyl-CoA, even under conditions where the full pathway is not strictly essential for providing TCA cycle intermediates. asm.orgnih.gov

The catalytic properties of mesaconyl-CoA hydratase have been characterized, revealing a high efficiency. The purified recombinant enzyme from R. sphaeroides showed a high rate for the dehydration of erythro-β-methylmalyl-CoA to mesaconyl-CoA, measured at 1,300 μmol min⁻¹ mg protein⁻¹. nih.govnih.gov Although the equilibrium of the reaction favors the formation of β-methylmalyl-CoA, the high catalytic rate ensures that the reaction can proceed efficiently in the direction required by the cell's metabolic state. frontiersin.org The kinetic parameters highlight the enzyme's capacity to handle significant metabolic flux, which is essential for organisms relying on the EMC pathway for growth on C2 compounds.

The data table below provides kinetic parameters for mesaconyl-CoA hydratase from a related organism, illustrating the enzyme's efficiency.

| Enzyme | Organism | Reaction | k_cat (s⁻¹) | Reference |

| Mesaconyl-CoA hydratase | Rhodobacter sphaeroides | erythro-β-Methylmalyl-CoA dehydration | ~1900 (per dimer) | frontiersin.org |

| Mesaconyl-CoA hydratase | Chloroflexus aurantiacus | erythro-β-Methylmalyl-CoA dehydration | ~1700 (per dimer) | frontiersin.org |

Biological Functions and Physiological Roles of Mesaconate 2

Regulatory Functions in Cellular Metabolic Networks

Mesaconate is an intermediate in the fermentation of glutamate (B1630785) by certain anaerobic bacteria, such as Clostridium tetanomorphum. frontiersin.org In these microorganisms, glutamate is converted to mesaconate via the 3-methylaspartate pathway. frontiersin.org This pathway represents a key strategy for energy conservation in these bacteria. frontiersin.org

In the context of metabolic engineering, Escherichia coli has been engineered to produce mesaconate from glucose. This process involves rerouting the carbon flux towards 2-ketoglutarate, a precursor for mesaconate biosynthesis. nih.gov To optimize production, the native glucose phosphotransferase system (PTS) is often inactivated and alternative glucose transporters like the galactose/H+ symporter (GalP) are overexpressed to increase the intracellular pool of phosphoenolpyruvate (B93156) (PEP), a key upstream precursor. nih.gov Further genetic modifications, such as the deletion of fumarase (FumA) to prevent the hydration of mesaconate and the overexpression of PEP synthase (PpsA) to boost PEP availability, have led to significant mesaconate titers. nih.gov These strategies highlight the potential to manipulate microbial carbon metabolism for the efficient biosynthesis of valuable chemicals like mesaconate. nih.govresearchgate.net

Studies have also explored the production of mesaconate from lignocellulosic sugars, such as D-xylose and L-arabinose, in E. coli. researchgate.net By utilizing a nonphosphorylative metabolic pathway, which has a higher theoretical yield to tricarboxylic acid (TCA) cycle intermediates compared to the native pentose (B10789219) phosphate (B84403) pathway, researchers have successfully produced mesaconate from these alternative carbon sources. researchgate.net The efficiency of this process was enhanced by identifying and overexpressing effective pentose transporters like AraE. researchgate.net

Mesaconate demonstrates significant interplay with central metabolic pathways, particularly the Tricarboxylic Acid (TCA) cycle. In engineered E. coli, the biosynthesis of mesaconate is directly linked to the TCA cycle, with 2-ketoglutarate serving as a key precursor. nih.gov Strategies to enhance mesaconate production often involve upregulating genes in the TCA precursor pathway and anaplerotic pathways to drive carbon flux towards 2-ketoglutarate. nih.govresearchgate.net

In mammalian cells, specifically macrophages, mesaconate is synthesized from the TCA cycle-derived metabolite itaconate. nih.govresearchgate.netimmunosensation.de While itaconate is known to inhibit succinate (B1194679) dehydrogenase (SDH), a key enzyme in the TCA cycle and electron transport chain, mesaconate does not share this inhibitory effect. nih.govresearchgate.netnih.gov This distinction leads to different impacts on macrophage metabolism; itaconate represses TCA cycle activity and cellular respiration, whereas mesaconate has a much weaker effect on intracellular TCA cycle metabolites. nih.govresearchgate.netnih.gov However, both metabolites can dampen glycolytic activity. nih.govresearchgate.net

The conversion of itaconate to mesaconate appears to be independent of macrophage activation by stimuli like lipopolysaccharide (LPS). nih.gov This suggests a constitutive metabolic pathway for mesaconate synthesis from itaconate within these immune cells. nih.gov

Impact on Carbon Flow and Energy Metabolism in Microbial Fermentations

Immunomodulatory Effects in Macrophage Cellular Models

In activated macrophages, mesaconate has been shown to modulate cellular bioenergetics, primarily by dampening glycolytic activity. nih.govresearchgate.netimmunosensation.de This effect is observed in LPS-activated macrophages where mesaconate, similar to itaconate, reduces the levels of glycolytic intermediates such as pyruvate (B1213749) and lactate (B86563). nih.gov Both itaconate and mesaconate have been found to inhibit glucose uptake and lactate secretion in bone marrow-derived macrophages (BMDMs). nih.gov

However, a key distinction between the two metabolites lies in their impact on mitochondrial respiration. While itaconate represses TCA cycle activity and cellular respiration, mesaconate has a minimal effect on these processes. nih.govresearchgate.netnih.gov This is largely because mesaconate does not inhibit succinate dehydrogenase (SDH), an enzyme that links the TCA cycle to the electron transport chain. nih.govresearchgate.netnih.gov Therefore, mesaconate interferes with cellular metabolism to a lesser extent than itaconate, primarily targeting glycolysis without significantly disrupting mitochondrial function. nih.govimmunosensation.de

Mesaconate exhibits distinct immunomodulatory effects on the expression of cytokines and chemokines in macrophage models. nih.govresearchgate.netimmunosensation.de In pro-inflammatory macrophages, mesaconate has been shown to reduce the secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-12 (IL-12). nih.govresearchgate.netnih.gov Conversely, it increases the production of the chemokine CXCL10. nih.govresearchgate.netnih.gov

Interestingly, mesaconate does not appear to impair the secretion of Interleukin-1β (IL-1β) or inflammasome activation. nih.govresearchgate.netimmunosensation.de Transcriptomic analysis of wild-type BMDMs treated with mesaconate before LPS stimulation revealed a decrease in the expression of most chemokines and a variety of cytokines. nih.gov However, the expression of Cxcl10, Ifnb1, Il23a, and Il17ra was increased, supporting the concept of immunomodulation rather than simple anti-inflammatory action. nih.gov

The following table summarizes the effects of mesaconate on the expression of various cytokines and chemokines in LPS-stimulated macrophages.

| Cytokine/Chemokine | Effect of Mesaconate Treatment |

| IL-6 | Reduced secretion nih.govresearchgate.netnih.gov |

| IL-12 | Reduced secretion nih.govresearchgate.netnih.gov |

| CXCL10 | Increased production nih.govresearchgate.netnih.gov |

| IL-1β | No significant impairment of secretion nih.govresearchgate.netimmunosensation.de |

| Most chemokines | Decreased expression nih.gov |

| Ifnb1 | Increased expression nih.gov |

| Il23a | Increased expression nih.gov |

| Il17ra | Increased expression nih.gov |

The immunomodulatory effects of mesaconate in pro-inflammatory macrophages appear to be independent of the NRF2 (Nuclear factor erythroid 2-related factor 2) and ATF3 (Activating transcription factor 3) signaling pathways. nih.govresearchgate.netimmunosensation.de Studies have shown that both itaconate and mesaconate reduce the secretion of IL-6 and IL-12 and increase the production of CXCL10 in a manner that is not dependent on NRF2 or ATF3. nih.govresearchgate.netnih.gov This is in contrast to some itaconate derivatives, like dimethyl itaconate (DMI), whose effects have been linked to these pathways. frontiersin.org

The low electrophilicity of mesaconate is thought to be a contributing factor to its NRF2-independent mechanism of action. nih.govportlandpress.com Highly electrophilic compounds are more likely to activate the NRF2 pathway. frontiersin.orgportlandpress.com The observation that the immunomodulatory effects of mesaconate persist in NRF2-deficient macrophages provides strong evidence for an alternative mechanism of action. nih.gov Further research is needed to fully elucidate the specific intracellular targets through which mesaconate exerts its effects. nih.gov

Distribution and Metabolite Profiling in Biological Organisms

Quantification in Various Microbial Species and Strains

Mesaconate(2-) is an intermediate in the glutamate fermentation pathway in certain anaerobic bacteria. The capacity to metabolize or produce mesaconate is distributed across various microbial species. In some bacteria, the pathway serves as a key energy source, while in others, particularly in the context of metabolic engineering, pathways are constructed to produce mesaconate as a value-added chemical from renewable feedstocks.

Research has demonstrated the presence of the mesaconate pathway in several Fusobacterium species. Specifically, enzymes characteristic of the mesaconate pathway have been detected in F. sulci, F. ulcerans, F. mortiferum, and F. varium. nih.gov In these species, glutamate can be catabolized via the mesaconate pathway, distinguishing them from other fusobacteria like F. nucleatum which metabolize glutamate solely through the 2-oxoglutarate pathway. nih.gov

The promiscuity of certain enzymes, such as class I fumarases, also plays a role in mesaconate metabolism. Studies on Burkholderia xenovorans have shown that its class I fumarase is efficient in hydrating both fumarate (B1241708) and mesaconate. mdpi.com Similarly, the classic class I fumarases A and B (FumA and FumB) in Escherichia coli are capable of hydrating mesaconate, although with lower catalytic efficiency compared to their primary substrate, fumarate. mdpi.com

Significant efforts in metabolic engineering have focused on optimizing microbial strains, primarily E. coli, for the high-yield production of mesaconate from sugars like glucose, D-xylose, and L-arabinose. These strategies involve rerouting carbon flux towards mesaconate precursors, deleting competing pathways, and screening for efficient enzymes. Genetic modifications have led to substantial titers of mesaconate, demonstrating the potential for industrial-scale bioproduction. For instance, engineered E. coli strains have achieved mesaconate titers of up to 23.1 g/L from glucose. asm.org

Table 1: Quantification of Mesaconate(2-) Production in Engineered Escherichia coli Strains

| Strain Description | Carbon Source | Mesaconate Titer (g/L) | Fermentation Time (h) | Reference |

|---|---|---|---|---|

| Engineered E. coli with B. thailandensis operon | D-xylose & L-arabinose | 4.38 | Not Specified | nih.gov |

| Engineered E. coli with B. ambifaria operon | D-xylose & L-arabinose | 6.55 | Not Specified | nih.gov |

| Engineered E. coli with sucA knockout | L-arabinose | 11.50 | 48 | nih.gov |

| Engineered E. coli with sucA knockout and gdhA overexpression | L-arabinose | 13.25 | 48 | nih.gov |

| Engineered E. coli overexpressing both L-arabinose and D-xylose operons | D-xylose & L-arabinose (1:1 mixture) | 14.7 | 48 | nih.gov |

| Engineered E. coli with fumA knockout | Glucose | 17.8 | 72 | mdpi.com |

Identification and Levels in Plant Tissues and Extracts

Mesaconate(2-) is recognized as a plant metabolite, though its distribution and physiological concentrations within plant tissues are not as extensively documented as its role in microbial metabolism. nih.gov Metabolomic studies, which provide comprehensive profiles of small molecules in biological systems, are the primary means by which such compounds are identified in plants. mdpi.commdpi.com These techniques can qualitatively and quantitatively analyze the metabolome, revealing the presence and accumulation patterns of compounds like mesaconate under various conditions. mdpi.com

Mesaconic acid has been identified as a natural product that can be extracted from specific plants. For instance, it is known to be present in Saxifraga stolonifera and has been associated with the Brassicaceae family, which includes species like Brassica oleracea (e.g., cabbage, broccoli). medchemexpress.com However, while its presence is confirmed, detailed quantitative data on the concentration of mesaconate(2-) across different plant tissues (e.g., leaves, roots, flowers) and developmental stages remain limited in publicly available scientific literature.

The identification of mesaconate in plants suggests its involvement in their metabolic networks, although its specific functions are still an area for further research. It is known to be structurally related to fumarate(2-), a key intermediate in the central tricarboxylic acid (TCA) cycle, implying a potential connection to primary metabolism. nih.gov Indirect evidence from animal studies has shown that supplementation with plant-derived essential oils can modulate plasma concentrations of mesaconic acid, hinting at its presence in the source plants, though not providing direct quantification. researchgate.net

Table 2: Identification of Mesaconate(2-) in Plant Species

| Plant Species | Family | Note | Reference |

|---|---|---|---|

| Saxifraga stolonifera | Saxifragaceae | Identified as an extractable active product. | medchemexpress.com |

Advanced Research Methodologies and Biotechnological Applications in Academic Research

Metabolic Engineering Strategies for Mesaconate(2-) Biosynthesis Research

Metabolic engineering provides powerful tools for the targeted production of valuable chemicals in microbial hosts. pnnl.gov In the context of mesaconate(2-), academic research has heavily focused on re-engineering model organisms like Escherichia coli to create efficient biocatalysts for its synthesis from renewable feedstocks. pnnl.govnih.gov

The biosynthesis of mesaconate(2-) is not native to common industrial microorganisms like E. coli. Therefore, the primary step in research involves the rational design and introduction of a heterologous pathway. nih.gov A prominent strategy is based on the glutamate (B1630785) degradation pathway found in organisms such as Clostridium tetanomorphum. nih.govresearchgate.net This pathway involves two key enzymatic steps to convert the central metabolite L-glutamate into mesaconate. nih.govontosight.ai

Researchers have successfully reconstructed this pathway in E. coli by:

Identifying Key Enzymes : The two crucial enzymes are Glutamate Mutase (GM) and 3-Methylaspartate Ammonia (B1221849) Lyase (MAL). nih.gov GM isomerizes L-glutamate to (2S,3S)-3-methylaspartate, which is then deaminated by MAL to yield mesaconate. researchgate.net

Heterologous Expression : The genes encoding these enzymes from C. tetanomorphum are cloned and expressed in E. coli. nih.gov

Enhancing Cofactor Availability : The activity of Glutamate Mutase is dependent on the cofactor adenosylcobalamin (a form of vitamin B12). nih.gov Engineering efforts have included increasing the availability of this cofactor within the E. coli host to improve enzyme activity and subsequent mesaconate production. nih.gov

By assembling this novel biosynthetic route, researchers established a foundational platform in E. coli capable of converting endogenous or externally supplied glutamate into mesaconate, achieving titers of up to 7.81 g/L in shake flask experiments with glutamate feeding. nih.govresearchgate.net A full biosynthetic pathway was also constructed to produce mesaconate directly from glucose at a titer of 6.96 g/L. nih.gov

Once a basic biosynthetic pathway is established, research focuses on optimizing the host's metabolism to maximize the flow of carbon from a primary source, like glucose, towards mesaconate. researchgate.netnih.gov This involves a series of precise genetic manipulations aimed at enhancing precursor supply and eliminating competing metabolic reactions. researchgate.netuga.edu

Key strategies for redirecting carbon flux in E. coli include:

Enhancing the 2-Ketoglutarate (2-KG) Pool : 2-KG is a direct precursor to glutamate. The overexpression of genes in the tricarboxylic acid (TCA) cycle and anaplerotic pathways, such as gltA (citrate synthase), ppc (phosphoenolpyruvate carboxylase), and icd (isocitrate dehydrogenase), has been shown to drive carbon flux towards 2-KG. nih.govuga.edu

Increasing Phosphoenolpyruvate (B93156) (PEP) Availability : To further boost the precursors for the TCA cycle, the native glucose phosphotransferase system (PTS) can be inactivated. researchgate.netnih.gov The PTS consumes one molecule of the high-energy compound PEP for each molecule of glucose imported. By deleting the PTS and replacing it with a galactose/H+ symporter (GalP), PEP is conserved and can be channeled towards the TCA cycle. researchgate.netuga.edu Overexpression of PEP synthase (ppsA) further increases the PEP pool. researchgate.netnih.gov

Blocking Competing Pathways : A significant loss of product can occur if mesaconate is converted into other compounds by native E. coli enzymes. Research has identified that the class I fumarase FumA can hydrate (B1144303) mesaconate to (S)-citramalate. uga.eduresearchgate.net Deleting the fumA gene blocks this unwanted side reaction, improving the final mesaconate titer. researchgate.netuga.edu Similarly, deleting sucA (α-ketoglutarate decarboxylase) prevents the conversion of the key precursor 2-KG into succinyl-CoA, redirecting it towards glutamate and subsequently mesaconate. acs.orgfrontiersin.org

These combined genetic modifications have led to significant improvements in production, with engineered strains achieving a mesaconate titer of 23.1 g/L from glucose, representing 64% of the theoretical maximum yield. researchgate.netnih.gov

| Gene(s) | Modification | Purpose | Reference |

|---|---|---|---|

| gltA, ppc, icd, acnA | Overexpression | Drive carbon flux from central metabolism towards the precursor 2-ketoglutarate. | researchgate.netuga.edu |

| PTS (Phosphotransferase system) | Deletion and replacement with GalP | Conserve phosphoenolpyruvate (PEP) to increase precursor availability for the TCA cycle. | researchgate.netuga.edu |

| ppsA | Overexpression | Increase the availability of phosphoenolpyruvate (PEP). | researchgate.netnih.gov |

| fumA | Deletion | Prevent the unwanted hydration of mesaconate to (S)-citramalate. | researchgate.netuga.edu |

| sucA | Deletion | Block the conversion of 2-ketoglutarate to succinyl-CoA, redirecting it to the mesaconate pathway. | acs.orgfrontiersin.org |

A cutting-edge strategy in metabolic engineering involves the use of non-phosphorylative (NP) metabolic pathways. frontiersin.orgresearchgate.net These pathways are often orthogonal to the host's central metabolism and can offer higher theoretical yields and fewer enzymatic steps. researchgate.netnsf.gov For mesaconate production, researchers have successfully implemented NP pathways for the utilization of pentose (B10789219) sugars like D-xylose and L-arabinose, which are major components of lignocellulosic biomass. researchgate.netnih.gov

This approach has several advantages:

Higher Theoretical Yield : NP pathways convert pentoses to TCA cycle intermediates like 2-KG with a higher theoretical carbon yield compared to the native pentose phosphate (B84403) pathway, as there is no loss of carbon as CO2. frontiersin.orgresearchgate.netnih.gov

Orthogonality : Since the pathway is separate from the host's primary sugar metabolism, it can reduce metabolic burden and competition for common intermediates. researchgate.netnsf.gov

Efficient Conversion : Engineered E. coli strains using an NP pathway for pentose sugars and a glutamate-to-mesaconate pathway have achieved high production titers. researchgate.netnsf.gov Optimization efforts, including screening for efficient pentose transporters like AraE, led to strains producing 12.5 g/L of mesaconate from D-xylose and 13.2 g/L from L-arabinose. researchgate.netnsf.gov

Co-utilization of Sugars : A strain engineered to express both D-xylose and L-arabinose NP pathways produced 14.7 g/L of mesaconate from a mixture of the two sugars, achieving a yield of 85% of the theoretical maximum. researchgate.netresearchgate.netnsf.gov

The use of NP platforms demonstrates an effective system for converting non-food biomass sugars into the value-added chemical mesaconate with high efficiency. frontiersin.orgresearchgate.net

Genetic Manipulation for Carbon Flux Redirection and Pathway Optimization

State-of-the-Art Analytical Techniques for Mesaconate(2-) Quantification and Elucidation in Research Samples

Accurate and sensitive analytical methods are crucial for metabolic engineering research, enabling the precise quantification of products and the verification of pathway intermediates.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone technique for the quantification of mesaconate(2-) and its isomers in complex biological samples like fermentation broth or cell extracts. researchgate.netnih.govnih.gov This method offers exceptional sensitivity and specificity. researchgate.net

A validated HPLC-MS/MS assay has been established for the simultaneous quantification of itaconate, mesaconate, and citraconate. researchgate.netnih.gov The key features of this analytical method include:

Chromatographic Separation : Liquid chromatography is used to separate the isomers from each other and from other metabolites in the sample matrix before they enter the mass spectrometer. nih.gov

Mass Spectrometric Detection : Tandem mass spectrometry (MS/MS) provides two levels of mass filtering, which allows for highly specific detection and quantification, even at very low concentrations. researchgate.net

High Sensitivity : The method is capable of detecting mesaconate at sub-micromolar levels, with a reported lower limit of quantification (LLOQ) of 0.098 µM in 50 µL samples. researchgate.netnih.govnih.gov

This level of sensitivity is vital for detecting small amounts of product during initial strain development and for accurately calculating production metrics like titer and yield. researchgate.net

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Lower Limit of Quantification (LLOQ) | 0.098 µM | Allows for highly sensitive detection in small volume samples. | researchgate.netnih.gov |

| Sample Volume | 50 µL | Requires minimal sample material for analysis. | researchgate.netnih.gov |

| Validation | Validated for intra- and interday precision, accuracy, stability, and recovery. | Ensures the reliability and reproducibility of the quantitative data. | researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in metabolic engineering research for both qualitative and quantitative analysis. emerypharma.comlibretexts.org

Structural Assignment : 1H-NMR and 13C-NMR are used to unequivocally confirm the chemical structure of the biosynthesized product, ensuring that the desired compound, mesaconate, is being produced. emerypharma.com The unique chemical shifts and coupling patterns in an NMR spectrum serve as a definitive fingerprint of the molecule's structure. emerypharma.comlibretexts.org

Pathway Tracing with 13C-NMR : A particularly powerful application of NMR is isotopic labeling, which is used to trace the flow of atoms through a metabolic pathway. libretexts.orgnih.gov In this technique, the engineered microorganism is fed a substrate enriched with the stable isotope 13C at a specific position (e.g., [1-13C]glucose). libretexts.orgresearchgate.net After fermentation, the resulting mesaconate is isolated and analyzed by 13C-NMR. researchgate.netnih.gov The position of the 13C label in the final product reveals the specific biochemical reactions that occurred, confirming that the engineered pathway is functioning as designed and providing deep insights into the carbon flux distribution within the cell. libretexts.orgnih.gov This method was instrumental in studies of itaconate biosynthesis in Aspergillus terreus and provides a powerful template for analyzing mesaconate pathways. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Pathway Tracing (e.g., 13C-NMR)

Computational Approaches for Understanding Mesaconate(2-) Interactions and Dynamics

Computational methods are indispensable tools in modern biochemistry and materials science, providing atomic-level insights that complement experimental research. These approaches can model molecular interactions, predict reaction outcomes, and analyze complex biological networks.

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net This technique allows researchers to study the conformational flexibility and dynamics of biomolecular complexes, such as an enzyme bound to its substrate or inhibitor, under simulated physiological conditions. researchgate.net MD simulations have become a vital tool for understanding the structural details of protein-ligand interactions at an atomic level. researchgate.netmdpi.com

In the study of mesaconate(2-), MD simulations can be employed to investigate its interaction with various enzymes. For example, simulations could model the binding of mesaconate(2-) to the active site of an enzyme responsible for its synthesis or degradation. Such simulations provide detailed information on the binding pose, the specific amino acid residues involved in the interaction, and the stability of the enzyme-ligand complex. By calculating binding free energies and observing conformational changes, researchers can understand the factors that govern binding specificity and catalytic activity. nih.gov These computational insights can explain experimental observations and guide the rational design of enzyme inhibitors or engineered enzymes with modified functions. mdpi.comnih.gov

Quantum chemical (QC) calculations, often using methods like Density Functional Theory (DFT), provide a framework for studying the electronic structure of molecules and modeling chemical reactions. These calculations are used to explore reaction pathways, identify transition states, and determine the energetics of chemical transformations, offering predictive power in discovering and understanding reaction mechanisms. nih.govrsc.orgnih.gov

For mesaconate(2-), QC calculations can be applied to elucidate the mechanisms of the reactions it participates in. A key example is its formation via the isomerization of itaconate(2-). Quantum chemical modeling can map the entire reaction coordinate for this conversion, calculating the energy barriers (activation energies) and the geometries of intermediate and transition state structures. This level of detail allows scientists to understand the feasibility of a proposed mechanism and the specific electronic rearrangements that occur during the reaction. Such computational studies are crucial for rationalizing how an enzyme catalyst might lower the activation energy or for predicting the outcomes of related chemical reactions without the need for extensive, trial-and-error experimentation. nih.gov

Metabolic network modeling is a systems biology approach that mathematically represents the complete set of metabolic reactions within an organism. wikipedia.orgfrontiersin.org These genome-scale metabolic models (GEMs) are powerful tools for analyzing cellular physiology. nih.gov Flux Balance Analysis (FBA) is a mathematical method applied to these models to predict the distribution of metabolic fluxes throughout the network under steady-state conditions. wikipedia.orgkbase.us FBA is widely used to predict growth rates or the production rates of specific metabolites, making it invaluable for metabolic engineering. kbase.us

In engineered systems designed for biotechnological production, a GEM that includes the metabolic pathways related to mesaconate(2-) can be constructed. By applying FBA, researchers can simulate how genetic modifications—such as gene knockouts or the introduction of new enzymes—would affect the flow of metabolites through the network. wikipedia.org This allows for the in-silico design of strategies to optimize the production of mesaconate(2-) or other valuable compounds. The model can predict the theoretical maximum yield and identify metabolic bottlenecks, guiding laboratory efforts to engineer microbes for efficient chemical synthesis. frontiersin.orgnih.gov

Table 2: Overview of Metabolic Network Modeling Approach This table is based on data from the text and provides an interactive summary of the research findings.

| Component | Description | Relevance to Mesaconate(2-) | Citation |

|---|---|---|---|

| Network Reconstruction | Assembling all known metabolic reactions of an organism into a mathematical model based on genomic and biochemical data. | A model would need to include the enzymatic reaction(s) that produce and consume mesaconate(2-). | wikipedia.orgnih.gov |

| Flux Balance Analysis (FBA) | A computational technique that calculates the flow of metabolites through the reconstructed network to achieve a specific biological objective (e.g., maximizing growth or product formation). | Used to predict the production rate of mesaconate(2-) in an engineered organism and identify targets for genetic modification to improve yield. | wikipedia.orgkbase.us |

| Model Validation | Comparing model predictions with experimental data, such as growth rates and metabolite uptake/secretion rates, to refine the model. | Experimental measurement of mesaconate(2-) production would be used to validate and improve the predictive accuracy of the model. | frontiersin.org |

Quantum Chemical Calculations for Reaction Mechanism Predictions

Structural Analysis in Advanced Materials Research Contexts

Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional structures. researchgate.net The design and synthesis of CPs are of great interest due to their diverse topologies and potential applications in areas like catalysis, sorption, and luminescence. researchgate.netacs.org The final structure of a CP depends on the coordination geometry of the metal center, the nature of the organic ligand, and the reaction conditions. researchgate.net

Mesaconate(2-), derived from mesaconic acid, can act as an organic linker in the synthesis of novel CPs. Research has demonstrated the use of mesaconic acid (H₂mes) in a mixed-ligand system to construct a one-dimensional (1D) cadmium(II)-based coordination polymer. researchgate.net The resulting material, with the formula [Cd₂(mes)₂(4-phpy)₄], was characterized using techniques including single-crystal X-ray diffraction. researchgate.net Structural analysis revealed that the polymer forms a 1D chain containing a distinct 14-membered ring composed of two mesaconate(2-) ligands and two Cd(II) centers. researchgate.net Such studies are fundamental to understanding how the geometry of ligands like mesaconate(2-) dictates the final architecture of the resulting material, providing crucial knowledge for the rational design of new functional materials. researchgate.netacs.org

X-ray Diffraction and Spectroscopic Characterization of Mesaconate(2-)-Incorporated Research Materials

The elucidation of the three-dimensional structure and bonding characteristics of materials incorporating the mesaconate(2-) ligand is heavily reliant on advanced analytical techniques. Single-crystal X-ray diffraction (SCXRD) stands as the principal method for determining the precise atomic arrangement within crystalline solids, while spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide complementary information on the vibrational and electronic environments of the constituent atoms. These methodologies are crucial for understanding the structure-property relationships in novel mesaconate-based coordination polymers and metal-organic frameworks (MOFs).

X-ray Diffraction Analysis

Single-crystal X-ray diffraction has been instrumental in revealing the diverse coordination modes of the mesaconate(2-) anion and the resulting structural topologies of the coordination polymers it forms. The mesaconate(2-) ligand, with its carboxylate groups and a C=C double bond, can act as a versatile linker, bridging metal centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.

One notable example is a cadmium(II)-based one-dimensional coordination polymer, [Cd₂(mes)₂(4-phpy)₄] (where mes = mesaconate and 4-phpy = 4-phenyl pyridine), which was synthesized and characterized using SCXRD. researchgate.nettandfonline.com The analysis revealed a 1D chain structure containing a 14-membered metal-ligand ring composed of two mesaconate ligands and two Cd(II) centers. researchgate.nettandfonline.com

In another study, manganese(II) was used to construct coordination polymers with mesaconate and different ancillary ligands. For instance, the complex {[Mn(mes)(dmb)(H₂O)]·H₂O}n (where dmb = 5,5'-dimethyl-2,2'-bipyridine) crystallizes in an orthorhombic system with a Pbca space group, forming a 1D coordination polymer. researchgate.netresearchgate.net In contrast, the complex [Mn(mes)(bpy)]n (where bpy = 2,2'-bipyridine) crystallizes in a monoclinic system with a C2/c space group and forms an infinite 2D coordination polymer. researchgate.net These findings underscore how the choice of ancillary ligand can significantly influence the final crystalline structure of mesaconate-based polymers. researchgate.net

Lead(II) coordination polymers incorporating mesaconate have also been investigated, revealing topologically different 1D chains formed by tetranuclear lead(II) building blocks. osti.gov The structural diversity observed in these compounds highlights the flexibility of the mesaconate(2-) ligand in coordinating with various metal ions.

The following table summarizes key crystallographic data for a representative manganese-mesaconate coordination polymer.

| Compound | {[Mn(mes)(dmb)(H₂O)]·H₂O}n |

| Formula | C₁₇H₁₉MnN₂O₆ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.893(3) |

| b (Å) | 10.138(2) |

| c (Å) | 22.454(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3619.4(12) |

| Z | 8 |

| Coordination Geometry of Mn(II) | Distorted trigonal prismatic |

| Data sourced from research findings. researchgate.netresearchgate.net |

The structural elucidation through SCXRD provides precise information on bond lengths and angles within the mesaconate(2-) ligand upon coordination. These data are critical for understanding the electronic and steric effects of metal coordination on the ligand's geometry.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups within a material. rsc.org In the context of mesaconate-based coordination polymers, FTIR spectra can confirm the deprotonation of the carboxylic acid groups and their coordination to the metal centers.

The infrared spectrum of a material containing mesaconate(2-) will typically show strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the carboxylate groups (COO⁻). The positions of these bands are sensitive to the coordination mode of the carboxylate group and the nature of the metal ion. For instance, the difference in wavenumber (Δν) between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations can provide clues about whether the carboxylate is acting as a monodentate, bidentate chelating, or bidentate bridging ligand.

In a Cd(II)-mesaconate coordination polymer, the IR spectrum shows characteristic bands for the mesaconate ligand. researchgate.nettandfonline.com Similarly, in lead(II) coordination polymers, the bands corresponding to the carboxylate stretches are key indicators of coordination. d-nb.info

The table below presents typical FTIR vibrational frequencies for functional groups relevant to mesaconate(2-) coordination in metal complexes.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carboxylate (COO⁻) | Asymmetric stretch (ν_as) | 1550 - 1650 |

| Carboxylate (COO⁻) | Symmetric stretch (ν_s) | 1300 - 1450 |

| Alkene (C=C) | Stretch (ν) | 1620 - 1680 |

| Metal-Oxygen (M-O) | Stretch (ν) | 400 - 600 |

| Data compiled from general spectroscopic principles and findings. e-bookshelf.deresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei, such as ¹H and ¹³C. pressbooks.pubmagritek.com For mesaconate-incorporated materials that are soluble, solution-state NMR can confirm the structure of the ligand and provide insights into the dynamic processes in solution. For insoluble coordination polymers, solid-state NMR can be employed.

In the ¹H NMR spectrum of a mesaconate-containing compound, one would expect to see signals for the vinyl proton and the methyl protons. The chemical shifts of these protons can be influenced by coordination to a metal center. Similarly, the ¹³C NMR spectrum will show distinct signals for the carboxylate carbons, the olefinic carbons, and the methyl carbon. The coordination of the carboxylate groups to a metal ion typically leads to a shift in the resonance of the carboxyl carbons.

The analysis of ¹H and ¹³C NMR spectra of mesaconic acid and its derivatives has been reported, providing a basis for comparison when studying their coordination complexes. sbq.org.br

The following table provides expected chemical shift ranges for the carbon atoms in the mesaconate(2-) ligand.

| Carbon Atom | Typical ¹³C Chemical Shift Range (ppm) |

| Carboxylate (COO⁻) | 165 - 185 |

| Olefinic (C=C) | 120 - 140 |

| Methyl (CH₃) | 15 - 25 |

| Data based on general principles of NMR spectroscopy. pressbooks.pubmagritek.com |

The combined application of X-ray diffraction and spectroscopic techniques provides a comprehensive understanding of the structural and electronic properties of mesaconate(2-)-incorporated research materials, which is essential for the rational design of new materials with desired functionalities.

Q & A

Q. What are the structural and physicochemical properties of mesaconate(2-) that distinguish it from its isomers (itaconate and citraconate)?

Methodological Answer: Use computational chemistry tools (e.g., Gaussian or DFT calculations) to analyze bond angles, charge distribution, and steric effects. Pair this with experimental techniques like X-ray crystallography or NMR spectroscopy to validate structural differences. Compare solubility, pKa, and stability under physiological conditions using titration assays and HPLC .

Q. How can mesaconate(2-) be accurately quantified in biological samples amid interference from its isomers?

Methodological Answer: Develop a validated LC-MS/MS protocol with isomer-specific ion transitions. Optimize chromatographic separation using a C18 column with a gradient elution profile (e.g., 0.1% formic acid in water/acetonitrile). Include internal standards (e.g., deuterated mesaconate) and validate limits of detection (LOD) and quantification (LOQ) per ICH guidelines .

Q. What is the baseline role of mesaconate(2-) in central carbon metabolism under homeostatic conditions?

Methodological Answer: Use isotopic tracing (e.g., ¹³C-labeled glucose or glutamine) in cell cultures to track mesaconate’s incorporation into TCA cycle intermediates. Measure flux via GC-MS and correlate with enzymatic activity assays (e.g., aconitase or SDH inhibition studies) .

Q. Which experimental models are optimal for studying mesaconate(2-) biosynthesis in immune cells?

Methodological Answer: Primary macrophages (e.g., bone marrow-derived or THP-1 cells) activated with LPS/IFN-γ are standard. Use CRISPR-Cas9 to knock out Irg1 (itaconate synthase) and compare mesaconate levels via targeted metabolomics. Include controls for polarization state (M1/M2 markers) .

Advanced Research Questions

Q. How do mesaconate(2-) and its isomers interact dynamically during microbial infection or immune activation?

Methodological Answer: Time-course metabolomics in infected cells (e.g., influenza A virus models) combined with isotope dilution assays. Quantify intracellular conversion rates using ¹³C-labeled precursors. Pair with transcriptomics to identify enzymes (e.g., cis-aconitate decarboxylase) regulating interconversion .

Q. Can mesaconate(2-) act as a competitive inhibitor of succinate dehydrogenase (SDH), and how does its efficacy compare to itaconate?

Methodological Answer: Perform in vitro SDH activity assays with purified enzyme and varying concentrations of mesaconate/itaconate. Use Michaelis-Menten kinetics to calculate Ki values. Validate in mitochondrial extracts via oxygen consumption assays (Seahorse Analyzer) and compare with structural docking simulations .

Q. What experimental controls are critical to avoid artefactual interconversion of mesaconate(2-) during sample preparation?

Methodological Answer: Immediately quench metabolism with cold methanol:water (80:20) and maintain samples at -80°C. Test pH stability of isomers under extraction conditions. Validate assay specificity via spiking experiments and cross-check with orthogonal methods (e.g., enzymatic assays) .

Q. How can contradictory findings about mesaconate(2-)’s immunomodulatory effects be reconciled across studies?

Methodological Answer: Conduct meta-analysis of published datasets, focusing on variables like cell type (primary vs. immortalized), activation stimuli, and metabolite concentrations. Use multivariate regression to identify confounding factors (e.g., oxygen tension, media composition). Replicate key experiments with standardized protocols .

Q. What strategies enable spatial resolution of mesaconate(2-) distribution within subcellular compartments?

Methodological Answer: Apply fluorescence lifetime imaging (FLIM) with genetically encoded biosensors (e.g., SypHer-IT) or organelle-specific fractionation followed by LC-MS. Validate with immunofluorescence for compartment markers (e.g., COX IV for mitochondria) .

Q. How do mesaconate(2-) levels correlate with disease progression in preclinical models of metabolic disorders?

Methodological Answer: Use longitudinal metabolomics in animal models (e.g., diet-induced obesity or db/db mice). Correlate mesaconate levels with histopathology (e.g., liver steatosis) and serum biomarkers (e.g., IL-6, TNF-α). Perform pathway enrichment analysis to identify dysregulated metabolic nodes .

Methodological Considerations for Data Presentation

- Tables : Include validation parameters for assays (e.g., intraday/interday precision, recovery rates) and comparative data (e.g., IC50 values for isomers).

- Figures : Use heatmaps for metabolomic profiles or line graphs for time-course studies. Adhere to journal guidelines for color schemes and chemical structure clarity .

- Statistics : Report means ± SEM with ANOVA for multi-group comparisons. Use false discovery rate (FDR) correction for omics datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.